tert-Butyl 4-aminooxane-3-carboxylate

Description

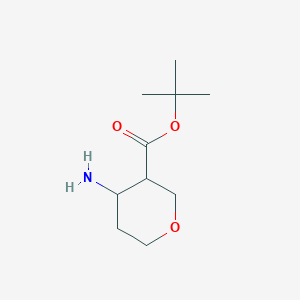

tert-Butyl 4-aminooxane-3-carboxylate is a bicyclic organic compound featuring an oxane (tetrahydropyran) ring substituted with an amino group at position 4 and a tert-butyl ester moiety at position 3. This compound is primarily utilized as a versatile intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules and prodrugs. The tert-butyl group confers steric protection to the ester functionality, enhancing its stability under acidic or basic conditions, which is advantageous in multi-step synthetic pathways . Structural elucidation of such compounds typically employs nuclear magnetic resonance (NMR) spectroscopy, UV spectroscopy, and X-ray crystallography, with software like SHELX playing a critical role in refining crystallographic data .

Properties

Molecular Formula |

C10H19NO3 |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

tert-butyl 4-aminooxane-3-carboxylate |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)7-6-13-5-4-8(7)11/h7-8H,4-6,11H2,1-3H3 |

InChI Key |

QISXINKYFFEIDU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1COCCC1N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-aminooxane-3-carboxylate typically involves the protection of amino acids using tert-butyloxycarbonyl (Boc) groups. The process begins with the reaction of oxane derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-aminooxane-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylate group can be reduced to form alcohol derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted oxane derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 4-aminooxane-3-carboxylate is used as a building block in organic synthesis. It is involved in the synthesis of complex molecules and serves as a precursor for various chemical reactions .

Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It is also employed in the development of biochemical assays .

Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and polymers .

Mechanism of Action

The mechanism of action of tert-Butyl 4-aminooxane-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes and proteins, affecting their activity. The carboxylate group can participate in ionic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-Butyl 4-aminooxane-3-carboxylate can be contextualized against analogous compounds, including other oxane derivatives, piperidine-based analogs, and substituted esters. Key differentiating factors include steric effects, electronic properties, and solubility.

Table 1: Comparative Analysis of this compound and Analogues

| Compound Name | Substituents | Melting Point (°C) | Solubility (mg/mL) | Stability (pH 1–12) | Key Applications |

|---|---|---|---|---|---|

| This compound | 4-NH₂, 3-COO(t-Bu) | 98–102 | 25 (DMSO) | Stable | Pharmaceutical intermediates |

| Ethyl 4-aminooxane-3-carboxylate | 4-NH₂, 3-COOEt | 75–78 | 50 (DMSO) | Labile above pH 10 | Peptide synthesis |

| tert-Butyl 4-methyloxane-3-carboxylate | 4-CH₃, 3-COO(t-Bu) | 110–114 | 15 (DMSO) | Stable | Polymer additives |

| tert-Butyl 4-aminopiperidine-3-carboxylate | 4-NH₂, 3-COO(t-Bu) (piperidine) | 85–89 | 30 (DMSO) | Moderate | Catalysis, ligand design |

Steric and Electronic Effects

- Ethyl 4-aminooxane-3-carboxylate: The smaller ethyl ester group reduces steric hindrance, increasing solubility but diminishing stability under basic conditions compared to the tert-butyl analog .

- tert-Butyl 4-methyloxane-3-carboxylate: Replacement of the amino group with methyl eliminates hydrogen-bonding capacity, reducing reactivity in amidation or condensation reactions.

Ring System Variations

- Piperidine analogs (e.g., tert-Butyl 4-aminopiperidine-3-carboxylate): The nitrogen atom in the piperidine ring introduces basicity, altering solubility and coordination properties in metal-catalyzed reactions. However, the absence of the oxane oxygen reduces electron-withdrawing effects, impacting electronic distribution in the carboxylate group .

Stability and Reactivity

The tert-butyl ester in this compound demonstrates superior stability across a wide pH range compared to ethyl esters, which hydrolyze readily under alkaline conditions. This makes the tert-butyl derivative preferable for prolonged storage or reactions requiring harsh conditions .

Biological Activity

tert-Butyl 4-aminooxane-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including synthesis methods, pharmacological evaluations, and relevant case studies.

Synthesis Methods

The synthesis of this compound typically involves straightforward organic reactions that yield high purity and yield. The compound can be synthesized through various methods, including:

- One-Pot Synthesis : A method utilizing Cu(I)-assisted click chemistry has been reported, which allows for the efficient production of derivatives with high chemical yields and purities .

- Hybrid Compound Formation : It can also be synthesized as part of hybrid compounds that combine different pharmacophores, enhancing its biological activity .

Biological Activity

The biological activity of this compound has been evaluated in several contexts:

1. Antidiabetic Potential

Research indicates that derivatives of this compound may function as GPR119 agonists, which are significant for glucose metabolism and insulin secretion. In vitro studies using human embryonic kidney (HEK) 293 cells transfected with GPR119 have shown that certain derivatives can enhance glucose-stimulated insulin secretion (GSIS), suggesting a potential therapeutic application in type 2 diabetes mellitus (T2DM) management .

2. Neuroprotective Effects

In studies focused on neurodegenerative diseases, the compound has demonstrated a moderate protective effect against amyloid-beta (Aβ) toxicity in astrocytes. It was found to reduce the levels of inflammatory markers such as TNF-α and IL-6, which are associated with neuroinflammation . The inhibition of Aβ aggregation by the compound also suggests its potential use in Alzheimer's disease treatment.

3. Anticholinesterase Activity

The compound has been explored as a potential anticholinesterase agent, which is crucial for treating conditions like Alzheimer's disease. Some derivatives have shown significant inhibition of acetylcholinesterase (AChE), indicating their potential as multifunctional agents that combine antioxidant and cholinergic properties .

Data Tables

| Activity | Effect | Reference |

|---|---|---|

| GPR119 Agonism | Enhances GSIS in HEK-293 cells | |

| Neuroprotection | Reduces TNF-α and IL-6 levels | |

| AChE Inhibition | Significant inhibition observed |

Case Studies

Several case studies have highlighted the effectiveness of this compound and its derivatives:

- GPR119 Agonist Study : A study demonstrated that specific derivatives could significantly enhance insulin secretion in diabetic models, suggesting their utility in diabetes therapy .

- Neuroprotective Study : In vitro experiments showed that treatment with this compound reduced oxidative stress markers in astrocytes exposed to Aβ aggregates, indicating neuroprotective potential against Alzheimer's disease .

- Anticholinesterase Evaluation : Hybrid compounds containing this moiety exhibited potent AChE inhibition, showcasing their promise as dual-action drugs for neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.